Gold disodium thiomalate
Description
Historical Trajectories in Gold Compound Research
The story of gold disodium (B8443419) thiomalate is deeply rooted in the broader history of chrysotherapy, the medicinal use of gold. azom.com
The modern era of gold therapy began in the late 19th and early 20th centuries. researchgate.net A pivotal moment came in 1890 when German bacteriologist Robert Koch discovered that gold cyanide could inhibit the growth of the tuberculosis-causing bacterium, Mycobacterium tuberculosis, in laboratory settings. agincourtresources.comnih.gov Although gold cyanide proved ineffective in animal models and for treating tuberculosis in humans, this discovery sparked significant interest in the therapeutic potential of gold compounds. pnas.orgnih.gov
This initial interest in gold for tuberculosis led French physician Jacques Forestier to investigate its use for rheumatoid arthritis in the 1920s, based on the then-held belief that the conditions might be linked. agincourtresources.comfrontiersin.org In 1929, Forestier published findings on the use of gold salts, including gold sodium thiomalate, for treating rheumatoid arthritis, noting that it could alleviate joint pain and, in some cases, lead to remission. nih.govpnas.orghealthline.com This marked the formal introduction of gold disodium thiomalate into the medical research landscape. wikipedia.org
Initially, the use of gold compounds like this compound was largely empirical. frontiersin.org However, following World War II, more structured clinical studies began to conclusively demonstrate the efficacy of gold drugs in treating rheumatoid arthritis. azom.com This led to a "golden age" of chrysotherapy, where gold salts became a primary treatment for the condition until the 1990s. pnas.orghealthline.com
The research paradigm then shifted towards understanding the mechanism of action of these compounds. nih.gov The development of the oral gold compound, auranofin, in the 1980s further spurred research into the cellular and molecular effects of gold-based drugs. frontiersin.orgresearchgate.net More recently, research has explored the repurposing of these established gold compounds for other conditions, such as cancer and HIV. agincourtresources.comfrontiersin.orgmdpi.com There is also a growing interest in understanding the parallels between the biological fate of traditional gold salts and the emerging field of gold nanoparticles, suggesting that the long history of research on compounds like this compound can inform modern nanomedicine. nih.govpnas.org
Early Scientific Inquiries and Compound Discovery
Scope and Academic Significance of this compound Investigations
The academic significance of research into this compound is multifaceted. It has been a cornerstone in the historical treatment of rheumatoid arthritis and has also been investigated for its utility in other inflammatory and autoimmune conditions like psoriatic arthritis, lupus erythematosus, and Sjögren's syndrome. nih.govpnas.orghealthline.com
Investigations into its mechanism of action have contributed significantly to the understanding of immunology and inflammatory processes. nih.gov The discovery that gold compounds can modulate immune responses, inhibit enzymes, and affect cellular signaling pathways has opened up numerous avenues of research. wikipedia.orgfrontiersin.org Furthermore, the study of this compound has served as a bridge between traditional medicinal chemistry and the development of new therapeutic agents, including novel gold complexes and nanoparticles with potential applications in cancer therapy and other areas. frontiersin.orgmdpi.combohrium.com The long-term clinical data available for gold salts provides a valuable reference point for the development and assessment of these newer gold-based technologies. nih.govpnas.org
Methodological Approaches in this compound Research
The scientific understanding of this compound has been built upon a foundation of both in vitro and in vivo research methodologies.
A wide array of in vitro models has been employed to dissect the cellular and molecular effects of this compound. These studies have been crucial in elucidating its mechanism of action.
Early studies using cultured human synovial cells from patients with rheumatoid arthritis established that gold sodium thiomalate (GST) induces dose-dependent changes in cell proliferation and protein synthesis. nih.gov These experiments demonstrated that the cellular accumulation of gold was correlated with the inhibition of [3H]thymidine incorporation, a measure of cell proliferation. nih.gov
Subsequent research has utilized various cell lines and primary cells to explore the compound's effects on the immune system. For instance, studies on human T-cells and the Jurkat T-cell line have shown that GST can inhibit T-cell activation and proliferation. nih.govjci.org These studies have investigated the compound's impact on critical signaling pathways, such as the inhibition of protein kinase C (PKC) activity, which is essential for T-cell activation. nih.gov
Other in vitro models have focused on the effect of this compound on different immune cells and processes:
Monocytes and Macrophages: Research has shown that GST can modulate the function of monocytes, interfering with their ability to support T-lymphocyte proliferation. jci.org It has also been found to induce the production of Interleukin-1 (IL-1) by accessory adherent cells. nih.gov
Dendritic Cells: Studies have demonstrated that GST can suppress the differentiation and function of human dendritic cells derived from peripheral blood monocytes, leading to lower expression of key surface molecules like CD1a, CD83, and HLA-DR. clinexprheumatol.org
Antigen Presentation: In vitro experiments using murine CD4+ T cell hybridomas revealed that low concentrations of this compound could inhibit the recognition of peptides containing two or more cysteine residues, suggesting interference with antigen presentation. aai.org
Endothelial Cells: Research on cultured human endothelial cells has shown that gold sodium thiomalate can inhibit the cytokine-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, which are important for leukocyte recruitment in inflammation. nih.gov
These in vitro studies have provided detailed insights into the molecular targets and cellular consequences of exposure to this compound, forming the basis for understanding its therapeutic effects.
Table 1: Summary of Key In Vitro Findings for this compound
| Cell Type/System | Experimental Model | Key Findings | Reference(s) |
| Human Synovial Cells | Early passage monolayer cultures | Dose-dependent inhibition of cell proliferation and changes in protein synthesis. nih.govuri.edu | nih.govuri.edu |
| Human T-cells / Jurkat cells | Cell cultures | Inhibition of T-cell proliferation and IL-2 production; inhibition of protein kinase C (PKC) activity. nih.govjci.org | nih.govjci.org |
| Human Monocytes | Purified cell cultures | Diminished ability to support mitogen-induced T-lymphocyte proliferation. jci.org | jci.org |
| Human Dendritic Cells | Monocyte-derived dendritic cells | Suppression of differentiation and function; reduced expression of CD1a, CD83, CD80, CD86, HLA-ABC, and HLA-DR. clinexprheumatol.org | clinexprheumatol.org |
| Murine T-cell Hybridomas | Co-culture with antigen-presenting cells | Inhibition of T-cell recognition of peptides containing two or more cysteine residues. aai.org | aai.org |
| Human Endothelial Cells | Cultured HUVECs | Inhibition of cytokine-stimulated expression of VCAM-1 and E-selectin. nih.gov | nih.gov |
Preclinical in vivo studies, primarily in animal models, have been instrumental in bridging the gap between in vitro findings and clinical observations. These non-human systems have allowed for the investigation of the compound's effects in a more complex biological environment.
Rodent models have been widely used to study the immunomodulatory and anti-inflammatory properties of this compound. For instance, studies in rats have examined the effect of in vivo administration of the compound on macrophage function. nih.gov These experiments revealed that weekly administration led to elevated lysosomal enzyme activities in alveolar macrophages, a contrast to the inhibitory effects seen in vitro. nih.gov
Mouse models have been particularly important for investigating the genetic basis of immune responses to gold. Studies have shown that upon injection with disodium gold thiomalate, certain strains of mice, like A.SW and C57BL/6, produce autoantibodies, while others, such as DBA/2, are resistant. researchgate.net This highlights the role of genetic factors, specifically the major histocompatibility complex (MHC), in mediating the autoimmune and immunostimulatory effects of gold. researchgate.net
In vivo models of thrombosis in rabbits have also been used to explore the compound's effects on coagulation pathways. These studies demonstrated that gold sodium thiomalate could reduce thrombus weight, suggesting an interaction with enzymes like thrombin. wiley.com
The development of animal models of arthritis has been crucial for evaluating the therapeutic potential of gold compounds. While auranofin shows direct anti-inflammatory action in these models, gold sodium thiomalate (referred to as Myochrysin) does not, indicating different mechanisms of action between various gold-based drugs. nih.gov
Table 2: Overview of Preclinical In Vivo Research on this compound
| Animal Model | Research Focus | Key Findings | Reference(s) |
| Rats | Macrophage function | In vivo administration elevated lysosomal enzyme activities in alveolar macrophages. nih.gov | nih.gov |
| Mice (various strains) | Autoimmunity and immunostimulation | Strain-dependent induction of autoantibodies, linked to MHC genotype. researchgate.net | researchgate.net |
| Rabbits | Experimental thrombosis | Reduction in thrombus weight, suggesting an effect on thrombin activity. wiley.com | wiley.com |
| Rodents | Arthritis models | Unlike auranofin, gold sodium thiomalate did not show direct anti-inflammatory effects in some models. nih.gov | nih.gov |
Biophysical and Biochemical Techniques
The investigation of this compound, a compound historically used in medicine, has been greatly advanced by a range of sophisticated biophysical and biochemical techniques. These methods have been crucial in elucidating its structure, its behavior in solution, its interactions with biological molecules, and the mechanisms underlying its activity. Researchers have employed spectroscopic, chromatographic, and mass spectrometric techniques, among others, to build a detailed molecular picture of this gold-based drug.
Spectroscopic Methods
Spectroscopy has been a cornerstone in the study of this compound, providing insights into its structure, bonding, and reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using ¹H, ¹³C, and ³¹P nuclei, is a powerful tool for probing ligand exchange reactions under physiological conditions. researchgate.net It has been used to characterize the compound, with FT-IR and NMR spectra of synthesized batches showing good agreement with commercially available samples. oup.com ¹³C NMR studies have been instrumental in investigating the exchange reactions between this compound and diselenides such as selenocystine (B224153) and selenocystamine (B1203080). researchgate.net These studies revealed that the interaction breaks the Se-Se bond, leading to the formation of new species. researchgate.net Furthermore, ¹³C NMR has been used to study the binding of gold(I) thiomalate to the thiol-containing molecule ergothionine, demonstrating the formation of a ternary complex. nih.gov The chemical shift changes observed in NMR spectra allow for the estimation of the binding strength of ligands. researchgate.net
X-ray Absorption Spectroscopy (XAS): Extended X-ray Absorption Fine Structure (EXAFS), a type of XAS, has been vital for understanding the local atomic structure of this compound in solution. nih.govresearchgate.net EXAFS studies confirmed that the compound exists as a polymer where each gold atom is linearly coordinated to two sulfur atoms from the thiomalate ligands. nih.gov This polymeric structure, with an Au-S-Au angle of approximately 95 degrees, was found to persist even at the millimolar and micromolar concentrations relevant to biological fluids. nih.gov XAS can also provide information about the early stages of gold nanoparticle formation, detecting growth species like monomers and clusters that are beyond the detection limits of other methods like diffraction. rsc.org
Atomic Absorption Spectrometry (AAS): AAS is a sensitive method used for the quantitative analysis of gold. It has been employed to measure the total and unbound ('free') gold concentrations in the serum of patients treated with disodium aurothiomalate (B1210753), typically after separation by ultrafiltration. nih.gov In another application, flame atomic absorption spectroscopy was coupled with chromatography to monitor the concentration of gold in eluting fractions, enabling the study of its distribution in human blood plasma. nih.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the optical properties of gold-containing solutions and nanoparticles. edinst.comazom.com The technique can detect the formation of Au(I)-thiolate complexes and monitor their subsequent reactions. acs.org For instance, the aggregation of gold nanorods induced by different substances can be tracked by observing shifts in the UV-Vis spectrum. nih.gov In studies involving protein interactions, such as with insulin, UV-Vis spectroscopy can monitor the reaction progress by measuring the light scattering caused by the precipitation of cleaved protein chains. umaine.edu The characteristic Localized Surface Plasmon Resonance (LSPR) peak of gold nanoparticles is readily detectable by UV-Vis, and changes in its wavelength or shape provide information on particle size, morphology, and aggregation state. edinst.com
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from complex biological matrices and for purifying the compound.
Capillary Zone Electrophoresis (CZE): CZE has proven to be an accessible and powerful tool for studying gold-based drugs. nih.gov It can effectively separate and detect this compound at concentrations ranging from millimolar to micromolar levels. nih.gov Researchers have used CZE to explore the reactivity of the compound with cyanide, a species found in smokers, showing that cyanide readily replaces thiomalic acid to form [Au(CN)₂]⁻. nih.gov
Liquid Chromatography: Various liquid chromatography methods have been applied. Fast Protein Liquid Chromatography (FPLC), when combined with atomic absorption spectroscopy, has been used to separate high- and low-molecular-weight gold species in human blood plasma. nih.gov This approach revealed that after administration, the majority of the gold rapidly becomes associated with albumin. nih.gov Reversed-phase ion-pair chromatography, using tetrabutylammonium (B224687) chloride as an ion-pairing agent, has been developed to separate gold-based drugs and their metabolites in urine, with detection achieved by ICP-MS. nih.gov
Gel and Anion-Exchange Chromatography: Gel filtration chromatography (e.g., using Sephadex) and anion-exchange chromatography are standard methods used for the purification of the synthesized gold(I) thiomalate complex. oup.com These techniques have also been used to investigate its polymeric nature in aqueous solutions. oup.comnih.gov
Mass Spectrometry (MS)
Mass spectrometry provides detailed information on the mass and structure of molecules, making it invaluable for studying this compound and its biological interactions.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a 'soft ionization' technique particularly suited for analyzing macromolecules and their noncovalent complexes, as it minimizes fragmentation. wikipedia.orgresearchgate.net It has become a popular tool for investigating the reactions of gold compounds with proteins and peptides. nih.govfrontiersin.org ESI-MS analysis has been used to study the binding of gold(I) to proteins like human serum albumin and cytochrome c. researchgate.net These studies show that ESI-MS is a straightforward and informative tool for characterizing the resulting protein-drug adducts. researchgate.net Importantly, ESI-MS results provided evidence that the principal species of this compound in solution is a tetramer. semanticscholar.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with a separation technique like chromatography, ICP-MS serves as a highly sensitive, element-specific detector. nih.gov This combination allows for the determination of gold-based drugs and their metabolites, such as the dicyanogold(I) anion, in patient urine with high sensitivity and recovery rates exceeding 90%. nih.gov
Other Techniques
X-ray Crystallography: This technique has been used to determine the three-dimensional structure of this compound bound to biological targets. For example, an X-ray analysis of a complex between the compound and the enzyme cathepsin K revealed that the inhibitor binds to the active-site cysteine residue of the protease. researchgate.net
Cryoscopy: The cryoscopic method, which measures the freezing-point depression of a solvent, has been used for the determination of the molecular weight of the gold(I) complex in aqueous solution. oup.com
Data Tables
Table 1: Summary of Biophysical and Biochemical Techniques in this compound Research
| Technique Category | Specific Method | Application / Key Findings | References |
|---|---|---|---|
| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Characterization, study of ligand exchange kinetics and thermodynamics, probing binding to thiols and diselenides. | researchgate.netoup.comresearchgate.netnih.gov |
| X-ray Absorption Spectroscopy (XAS/EXAFS) | Determination of local atomic structure (Au-S coordination), confirming polymeric nature in solution. | nih.govresearchgate.netrsc.org | |
| Atomic Absorption Spectrometry (AAS) | Quantification of total and free gold in biological fluids (serum). | nih.govnih.gov | |
| UV-Vis Spectroscopy | Characterization of optical properties, monitoring complex formation and protein interaction/aggregation. | edinst.comacs.orgumaine.edu | |
| Chromatography | Capillary Zone Electrophoresis (CZE) | Separation and detection at low concentrations, studying reactivity with cyanide and amino acids. | nih.gov |
| Fast Protein Liquid Chromatography (FPLC) | Separation of gold species in plasma, demonstrating binding to albumin. | nih.gov | |
| Reversed-Phase Ion-Pair Chromatography | Separation of the drug and its metabolites in urine for quantification. | nih.gov | |
| Gel & Anion-Exchange Chromatography | Purification of the compound, investigation of its polymeric state. | oup.comnih.gov | |
| Mass Spectrometry | Electrospray Ionization MS (ESI-MS) | Characterization of drug-protein adducts, identification of tetrameric form in solution. | wikipedia.orgresearchgate.netsemanticscholar.org |
| Inductively Coupled Plasma MS (ICP-MS) | Highly sensitive, gold-specific detection following chromatographic separation. | nih.gov | |
| Other | X-ray Crystallography | Determination of the 3D structure of the compound bound to protein targets (e.g., cathepsin K). | researchgate.net |
Table 2: Selected Research Findings from Biophysical Analyses
| Technique | Finding | Detailed Observation | Reference |
|---|---|---|---|
| EXAFS | Polymeric Structure | Confirmed a polymeric structure with two sulfur atoms per gold atom, which persists from molar down to millimolar concentrations. | nih.gov |
| FPLC-AAS | Protein Binding | After 30 minutes of incubation in human plasma, over 90% of the gold was found to be associated with albumin. | nih.gov |
| ESI-MS | Oligomeric State | The primary species observed in solution is a tetramer. | semanticscholar.org |
| CZE | Reactivity with Cyanide | Cyanide freely replaces thiomalic acid to form [Au(CN)₂]⁻. | nih.gov |
| ¹³C NMR | Reaction with Diselenides | Interaction with selenocystine and selenocystamine breaks the Se-Se bond, forming RSe-Stm and (AuSeR)n species. | researchgate.net |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium aurothiomalate |
| Myochrysine |
| Thiomalic acid |
| Cyanide |
| Dicyanogold(I) |
| Cysteine |
| N-acetylcysteine |
| Glutathione (B108866) |
| Selenocystine |
| Selenocystamine |
| Albumin |
| Cytochrome c |
| Insulin |
| Cathepsin K |
| Ergothionine |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease. ...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease. Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate. Gold dermatosis is mediated, at least in part, by allergic mechanisms |
|---|---|
CAS No. |
74916-57-7 |
Molecular Formula |
C4H3AuNa2O4S |
Molecular Weight |
390.08 g/mol |
IUPAC Name |
disodium;gold(1+);2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
InChI Key |
VXIHRIQNJCRFQX-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Canonical SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
Other CAS No. |
74916-57-7 12244-57-4 |
Pictograms |
Irritant |
shelf_life |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
solubility |
Very soluble in water; practically insoluble in alcohol, ether |
Synonyms |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origin of Product |
United States |
Fundamental Chemical and Bioinorganic Aspects of Gold Disodium Thiomalate
Structural Elucidation and Polymeric Characteristics in Solution
The structure of gold disodium (B8443419) thiomalate is not a simple monomeric unit but rather a complex polymeric assembly, a feature that is crucial to its behavior both in solid state and in solution. wikipedia.orgnih.gov
Oligomeric Assemblies and Coordination Geometries
In the solid state, gold disodium thiomalate exists as a coordination polymer. wikipedia.org X-ray crystallography studies of a related, more easily crystallized salt, revealed a polymeric structure with chains of gold atoms linked by sulfur atoms from the thiomalate ligands. wikipedia.org Specifically, the structure consists of two interpenetrating spirals with an approximate four-fold helical symmetry. vdoc.pub The gold(I) centers are linearly coordinated to two bridging sulfur atoms. nih.govvdoc.pub This polymeric nature, with Au-S-Au-S backbones, is a defining characteristic. wikipedia.orgwikipedia.org
Extended X-ray absorption fine structure (EXAFS) and capillary zone electrophoresis (CZE) studies have confirmed that this polymeric or oligomeric structure persists even in dilute aqueous solutions, at concentrations comparable to those found in the blood and urine of patients. nih.gov This indicates that the administered drug does not break down into simple monomers but retains its complex assembly in biological fluids. nih.gov
Ligand Exchange Dynamics and Chemical Reactivity
Gold(I) complexes, including this compound, are known to undergo facile ligand exchange reactions. acs.org The thiomalate ligand can be displaced by other biologically relevant molecules, a process central to its chemical reactivity in vivo. The rate of this exchange increases in the order of R₃P < RS⁻ < X⁻. acs.org
Cyanide, which can be present in the blood of smokers, readily reacts with this compound. nih.gov This reaction involves the replacement of the thiomalate ligand to form the very stable dicyanoaurate(I) complex, [Au(CN)₂]⁻. nih.govmdpi.com This process is thought to be a potential activation pathway for the drug. mdpi.com Furthermore, thiols such as cysteine, N-acetylcysteine, and glutathione (B108866) can, in turn, displace cyanide from the [Au(CN)₂]⁻ complex to form [AuL₂]⁻ type species, which are considered potential active metabolites. nih.gov
The reactivity of this compound is also influenced by the presence of other sulfur and selenium-containing compounds. It readily binds to other thiols, leading to the displacement of thiomalate and the formation of mixed-thiolate complexes.
Gold Oxidation States and Redox Chemistry in Biological Systems
While this compound is a gold(I) compound, its redox chemistry, particularly the potential for oxidation to gold(III), is a critical aspect of its biological activity. Gold can exist in several oxidation states, but only 0, +1, and +3 are stable. mdpi.com Gold(I) is thermodynamically more stable than gold(III). mdpi.com
Under physiologically oxidizing conditions, a redox cycle can be initiated. mdpi.com The enzyme myeloperoxidase, found in neutrophils and macrophages, can generate hypochlorous acid, a potent oxidizing agent that can oxidize gold(I) to gold(III). mdpi.comresearchgate.net This oxidation is a key step in the formation of various metabolites. mdpi.com
Conversely, gold(III) complexes are readily reduced back to gold(I) by biological reductants like thiols. nih.gov For instance, when gold(III) complexes react with an excess of thiols such as thiomalate, cysteine, or glutathione, they rapidly transform into gold(I) bis-thiolate complexes. researchgate.netnih.gov
Interactions with Biologically Relevant Thiols and Selenols
The high affinity of gold for sulfur and selenium is a cornerstone of its bioinorganic chemistry. researchgate.net This interaction drives its binding to various biological molecules, influencing its mechanism of action and metabolic fate.
Cysteine Residue Binding and Adduct Formation
A crucial interaction of this compound is its ability to form adducts with cysteine residues in proteins. researchgate.net This binding can inhibit the function of key enzymes. For example, it has been shown to inhibit cathepsins K and S, which are implicated in rheumatoid arthritis, by binding to the active-site cysteine residue. researchgate.net
Molecular modeling and experimental evidence suggest that this compound can form a cysteinyl-aurothiomalate adduct with specific cysteine residues, such as Cys-69 in protein kinase C iota (PKCι). invivochem.cnnih.gov This adduct formation can block the binding of other proteins and inhibit signaling pathways. invivochem.cnnih.gov The binding of gold(I) from aurothiomalate (B1210753) to the Cys34 residue of human serum albumin is also a major interaction in plasma. rsc.org
The interaction with selenols has also been studied. Exchange reactions with selenocystine (B224153) and selenocystamine (B1203080) have been observed, leading to the formation of various gold-selenium species and the reduction of gold(I) to metallic gold. researchgate.net Selenourea can also interact with this compound, causing the displacement of thiomalate and the reduction of gold(I). tandfonline.comtandfonline.com
Glutathione and Other Intracellular Thiol Interactions
Gold(I) ions, delivered in the form of this compound, exhibit a high affinity for sulfhydryl groups, leading to extensive and complex interactions with intracellular thiols. These interactions are central to the bioinorganic chemistry of the compound, influencing its transport, speciation, and ultimately its mechanism of action. The primary intracellular thiol, glutathione (GSH), along with other low-molecular-weight thiols and protein-bound cysteine residues, readily engage in ligand exchange reactions with the thiomalate complex.
Upon entering the cellular environment, this compound is subject to reactions where the thiomalate ligand is displaced by endogenous thiols (RSH), such as glutathione and cysteine. rsc.orgrsc.org This process is a critical step in the metabolic pathway of the drug, leading to the formation of various gold-thiolate species. The general scheme for this thiol exchange can be represented as:
[Au(thiomalate)] + RSH ⇌ [Au(SR)] + thiomalate-SH
Studies using carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy have been instrumental in elucidating these exchange reactions. rsc.orgrsc.org Research has shown that thiols with low pKₛₕ values are particularly effective at displacing thiomalate from the gold(I) center. rsc.org The rates of these thiol exchange reactions are also influenced by pH, with increased rates observed at higher pH levels. rsc.org
The interaction with glutathione is of particular significance due to its high intracellular concentration (millimolar range). nih.gov The reaction between this compound and glutathione can lead to the formation of gold-glutathione complexes. rsc.orgresearchgate.net For instance, the addition of glutathione to a solution of this compound results in the release of thiomalate and the formation of new species where glutathione is coordinated to the gold(I) ion. rsc.org Depending on the reaction conditions, both polymeric and monomeric gold(I)-glutathione complexes can be formed. researchgate.net
Beyond glutathione, other intracellular thiols like cysteine also readily react with this compound. rsc.orgrsc.org The interaction with cysteine residues in proteins is a key aspect of the compound's bioinorganic chemistry. researchgate.net Gold(I) has a high affinity for the thiol groups of cysteine residues within proteins, leading to the formation of stable protein-gold(I)-thiolate complexes. researchgate.net This can result in the inhibition of enzyme activity, a proposed mechanism for its therapeutic effects. researchgate.netnih.gov For example, this compound has been shown to inhibit protein-tyrosine phosphatases by interacting with the essential active site cysteine residue. nih.gov This inhibition could be reversed by the addition of an excess of dithiothreitol, a strong reducing agent, further highlighting the role of thiol interactions. nih.gov
The interaction is not limited to simple displacement. In some instances, mixed-ligand complexes containing both thiomalate and another thiol, such as N-acetyl-L-cysteine, can form. acs.org These mixed-thiol clusters can undergo further exchange reactions, albeit at different rates. acs.org
The following table summarizes key research findings on the interactions between this compound and various intracellular thiols.
| Interacting Thiol | Experimental Technique(s) | Key Findings | Reference(s) |
| Glutathione (GSH) | ¹³C NMR Spectroscopy, Mass Spectrometry | Displacement of thiomalate ligand to form gold-glutathione complexes. Formation of both polymeric and monomeric Au(I)-GSH species. | rsc.orgresearchgate.net |
| Cysteine | ¹³C NMR Spectroscopy | Readily displaces thiomalate. Forms mixed-ligand complexes with gold and thiomalate. Broadening of cysteine resonance peaks indicates intermediate exchange rates. | rsc.orgrsc.org |
| N-acetyl-L-cysteine | ¹³C NMR Spectroscopy | Displaces thiomalate to form new Au(I)-thiolate species. Exhibits fast exchange with free thiol on the NMR timescale. | rsc.orgacs.org |
| Protein Thiol Groups (e.g., in Protein-Tyrosine Phosphatases) | Enzyme activity assays, Optical biosensor (BIAcore) | Inhibition of enzyme activity through interaction with active site cysteine residues. Reversible inhibition by excess dithiothreitol. | nih.gov |
| Mercaptoacetate | ¹³C NMR Spectroscopy | Displaces thiomalate. Shows similar activation parameters for exchange as thiomalate and N-acetyl-L-cysteine. | rsc.org |
These interactions underscore the dynamic nature of this compound in a biological system. The initial complex serves as a carrier for gold(I), which is then transferred to a variety of endogenous thiols, leading to a cascade of subsequent biochemical events.
Molecular and Cellular Mechanisms of Action of Gold Disodium Thiomalate
Modulation of Enzymatic Activities
Protein Kinase C (PKC) Inhibition and Signaling Pathways
Gold sodium thiomalate (GSTM) has been identified as a potent and selective inhibitor of atypical Protein Kinase C (PKC) signaling, particularly targeting PKC-iota (PKCι). targetmol.comnih.gov The mechanism appears to involve the formation of a cysteinyl-aurothiomalate adduct with a specific cysteine residue (Cys-69) located within the PB1 binding domain of PKCι. nih.govcancer.gov This modification prevents the scaffold protein Par6 (Partitioning defective protein 6) from binding to PKCι, thereby disrupting downstream signaling pathways that are crucial for cell proliferation, invasion, and survival. nih.govcancer.gov Atypical PKCι is often overexpressed in various cancer cells, and its inhibition by GSTM can lead to reduced tumor cell growth and the induction of apoptosis. nih.govcancer.gov
Studies have shown that GSTM inhibits PKC in a dose-dependent manner. nih.gov This inhibition is not due to competition with phospholipids (B1166683) or nonspecific interference with the substrate but appears to be a more direct interaction. nih.gov The inhibitory effect of GSTM on PKC activity is thought to be a key component of its immunomodulatory and potential antineoplastic effects. nih.govnih.gov In Jurkat T cells, GSTM was found to decrease cytosolic PKC activity in a time- and concentration-dependent manner and inhibited the phosphorylation of the gamma chain of the CD3 complex, a key event in T cell activation. nih.gov
| Target Protein | Site of Interaction | Consequence of Inhibition | References |
| Protein Kinase C iota (PKCι) | Cysteine-69 in PB1 domain | Prevents Par6 binding, inhibits oncogenic signaling, induces apoptosis. | nih.govcancer.govmdpi.com |
| Protein Kinase C (general) | Not specified | Dose-dependent inhibition of activity, reduced T cell activation. | nih.govnih.gov |
Protease and Lysosomal Enzyme Modulation
Gold disodium (B8443419) thiomalate demonstrates inhibitory effects on various proteases and lysosomal enzymes. Gold compounds, including aurothiomalate (B1210753), are known to inhibit the activity of trypsin-like neutral proteases found on cell membranes. nih.gov They also inhibit thiol-activated cathepsins, which are lysosomal cysteine proteases. nih.gov This inhibition is reversible, as the addition of thiols like reduced glutathione (B108866) can regenerate the enzyme's activity. nih.gov Kinetic studies indicate that gold acts as a non-competitive inhibitor of these cathepsins. nih.gov
Gold is known to accumulate in lysosomes, the cellular organelles containing a variety of hydrolytic enzymes. nih.govresearchgate.net The modulation of these enzymes is of particular interest in the context of inflammatory conditions like rheumatoid arthritis, where enzymes such as β-glucuronidase and elastase contribute to tissue destruction. nih.govresearchgate.net Aurothiomalate has been shown to repress these hydrolytic enzymes. researchgate.net Furthermore, it inhibits non-specific neutral proteinase in a time- and concentration-dependent manner, suggesting the mechanism involves the gold salt binding to the enzyme. ebi.ac.uk
Thioredoxin Reductase (TrxR) and Oxidoreductase Interactions
Gold disodium thiomalate is a potent inhibitor of the enzyme thioredoxin reductase (TrxR). targetmol.comnih.gov TrxR is a key enzyme in cellular redox balance, responsible for reducing thioredoxin (Trx), which in turn regulates various cellular processes, including DNA synthesis and gene expression. nih.gov The inhibition of TrxR by gold compounds disrupts this balance.
Studies have shown that various gold compounds, including aurothiomalate, inhibit mammalian cytosolic thioredoxin reductase (TrxR1) at nanomolar concentrations. nih.gov The interaction between aurothiomalate and TrxR has been characterized using mass spectrometry, which revealed the formation of complexes containing bare gold atoms bound to the protein, as well as adducts where gold atoms retain some of their original ligands. nih.gov This inhibition prevents the reduction of oxidized Trx-1, which can synergize with other agents that induce oxidative stress to promote cell death in cancer cells. nih.gov The inhibition of TrxR is considered a major mechanism contributing to the therapeutic and cytotoxic effects of gold compounds. researchgate.netnih.govmdpi.com
Cyclooxygenase-2 (COX-2) Transcriptional Repression
This compound, referred to as aurothiomalate (AuTM), acts as a specific transcriptional repressor of cyclooxygenase-2 (COX-2). nih.gov In fibroblast-like synoviocytes, AuTM blocks the induction of COX-2 transcription by interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.gov This effect is specific to COX-2, as the transcription and translation of the constitutively expressed COX-1 enzyme remain unaffected. nih.gov
The repression of COX-2 transcription leads to a dose-dependent reduction in the release of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.govtuni.fi The mechanism behind this repression involves the inhibition of NF-κB-DNA interaction. nih.gov AuTM blocks the activation of NF-κB, a critical transcription factor for COX-2 expression, without interfering with the degradation of its inhibitor, IκBα. nih.gov By preventing NF-κB activation, AuTM also likely blocks a range of other pro-inflammatory genes that are dependent on this transcription factor. nih.gov Additionally, AuTM has been shown to inhibit the expression of microsomal prostaglandin E synthase-1 (mPGES-1), another key enzyme in PGE2 production. ncats.io
| Target Gene | Regulatory Factor Inhibited | Upstream Signal | Consequence | References |
| COX-2 | NF-κB | Interleukin-1β (IL-1β) | Reduced PGE2 release | nih.gov |
| HAS1 | NF-κB | Interleukin-1β (IL-1β) | Suppressed hyaluronan accumulation | nih.gov |
| mPGES-1 | Not specified | Not specified | Reduced PGE2 production | ncats.io |
Thrombin Inhibition and Coagulation Cascade Interference
Gold sodium thiomalate has been shown to inhibit thrombin, a serine esterase crucial to the blood coagulation cascade. nih.gov This inhibitory action is observed in its interaction with washed human platelets, platelet-rich plasma, and platelet-poor plasma. nih.gov Thrombin is phylogenetically related to other serine esterases like elastase and cathepsin G. nih.gov The proposed mechanism of inhibition involves the interaction of the gold thiol complex with one or more of the four cysteine-cysteine disulfide bridges within the thrombin molecule. nih.gov Studies have confirmed that both colorless and yellow (sterilized) solutions of gold sodium thiomalate are effective in inhibiting thrombin activity. nih.gov
Metallothionein Interactions and Metal Displacement
Gold sodium thiomalate interacts with metallothioneins (MTs), which are small, cysteine-rich proteins involved in metal ion homeostasis and detoxification. nih.govrsc.org Following administration, a significant portion of gold (30-60%) localizes to the cytosol of liver and kidney cells. nih.gov In the kidney, gold incorporation into MTs can continue to increase over time, accounting for up to 50% of the cytosolic gold. nih.gov In contrast, the binding to hepatic MT is about ten times lower. nih.gov
The interaction involves the displacement of other metal ions from metallothionein. acs.org The kinetics of this reaction are biphasic, suggesting different reactivity rates, possibly related to the two distinct metal clusters (α and β domains) within the MT protein. rsc.orgacs.org The α-domain of MT is noted to be more reactive with aurothiomalate. rsc.org While MT binds a significant amount of cytosolic gold, it does not appear to protect cells from the growth-inhibitory effects of sodium aurothiomalate, suggesting the thiomalate moiety itself contributes to the antiproliferative effect. bmj.com The interaction with MT is thought to play a role in the retention and localization of gold within tissues, particularly the kidneys, and may be involved in its detoxification. nih.gov
Regulation of Gene Expression and Protein Synthesis
This compound exerts significant influence over the expression of genes and the subsequent synthesis of proteins involved in inflammatory and tissue-remodeling processes.
Nuclear Factor-kappaB (NF-κB) Pathway Modulation
The Nuclear Factor-kappaB (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, and its modulation is a key aspect of the action of gold compounds. nih.govfrontiersin.org Gold compounds, including this compound, have been shown to inhibit the DNA binding activity of NF-κB. nih.gov This transcription factor is pivotal in the expression of numerous genes related to inflammation, including those for cell adhesion molecules. By suppressing NF-κB activation, gold compounds can impede the transcription of pro-inflammatory genes, thereby mitigating the inflammatory cascade. nih.govaai.org Some gold compounds achieve this by blocking the activation of IκB kinase (IKK), which is essential for the nuclear translocation of NF-κB. nih.gov
Collagen Synthesis Alterations in Cell Models
Table 1: Effect of this compound on Collagen Metabolism
| Cellular Context | Concentration | Effect on Collagen Synthesis | Effect on Related Enzymes | Reference |
|---|---|---|---|---|
| Human Synovial Cells | ≤ 10 µM | Increase | - | nih.gov |
| Human Synovial Cells | > 10 µM | Decrease | - | nih.gov |
| Human Synovial Cells | Not Specified | Decrease in Type III Collagen | - | nih.gov |
| Confluent Synovial Cells | Not Specified | Increase | Increase in Prolyl Hydroxylase | nih.govijpp.com |
| Macrophages | Not Specified | - | Decrease in Collagenase Secretion | capes.gov.br |
Endothelial Cell Adhesion Molecule Expression (VCAM-1, E-selectin)
This compound has been shown to inhibit the cytokine-stimulated expression of key endothelial cell adhesion molecules, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin. nih.gov This inhibitory effect has been observed in cultured human endothelial cells where the compound suppressed the increased expression of VCAM-1 and E-selectin at both the protein and mRNA levels following stimulation with cytokines like TNF, IL-1, and IL-4. nih.gov Interestingly, the expression of another adhesion molecule, Intercellular Adhesion Molecule-1 (ICAM-1), was not affected. nih.gov Further investigation suggests that the thiomalate component of this compound, rather than the gold itself, is responsible for this inhibition. nih.gov The downregulation of these adhesion molecules is significant as they play a crucial role in the recruitment of leukocytes to sites of inflammation. nih.govnih.govrevespcardiol.org
Effects on Cellular Proliferation and Differentiation
This compound exhibits notable effects on the proliferation and differentiation of various cell types. In cultured human synovial cells, the compound induces dose-dependent changes in cell proliferation. nih.gov At concentrations of 10 µM and below, the antiproliferative effect is reversible, whereas higher concentrations lead to only partial recovery. nih.gov In early-log phase synovial cell cultures, gold thiomalate was found to arrest cell proliferation. nih.govijpp.com Conversely, in confluent cultures, a slight proliferation of synovial cells was observed. nih.govijpp.com
Furthermore, gold sodium thiomalate has been shown to suppress the differentiation of human dendritic cells from peripheral blood monocytes. clinexprheumatol.org Treatment with the compound resulted in lower expression of differentiation and activation markers such as CD1a, CD83, CD80, and CD86 on mature dendritic cells. clinexprheumatol.org This altered differentiation also impaired the capacity of these cells to stimulate the proliferation of allogeneic T cells. clinexprheumatol.org The mechanism may involve the inhibition of signaling pathways like the protein kinase C (PKC) to NF-κB pathway, which are important for dendritic cell maturation. nih.govclinexprheumatol.org
Mitochondrial Function Perturbation (Gold Complexes in General)
While research specifically on this compound's effect on mitochondria is part of a broader investigation into gold complexes, it is understood that these compounds can significantly perturb mitochondrial function. nih.govacs.orgoberlin.edu Gold complexes, in general, are known to accumulate in mitochondria, which can lead to the disruption of the mitochondrial structure and function. nih.govacs.orgresearchgate.net This includes the depolarization of the mitochondrial membrane and interference with the mitochondrial respiratory chain. nih.govnih.gov One of the key targets of gold(I) complexes within the mitochondria is the enzyme thioredoxin reductase (TrxR). researchgate.net Inhibition of TrxR disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS) and subsequent mitochondrial membrane permeabilization, which can trigger apoptosis. researchgate.net The lipophilic and cationic nature of some gold complexes facilitates their accumulation within the mitochondria. researchgate.net
Antigen Presentation Interference
This compound, also known as sodium aurothiomalate, modulates the immune system by directly interfering with the process of antigen presentation, a critical step in the initiation of an adaptive immune response. researchgate.net This interference occurs through multiple mechanisms, targeting both the antigen-presenting cells (APCs) and the molecular components essential for T-cell activation. researchgate.netscispace.com The primary effect appears to be a disruption of the functional capabilities of monocytes and other APCs. nih.gov
One of the key mechanisms by which this compound interferes with antigen presentation is by disrupting the interaction between antigenic peptides and Major Histocompatibility Complex (MHC) class II molecules. scispace.comresearchgate.net Studies have revealed that noble metals, including specific forms of gold, can physically strip peptides from class II MHC proteins. scispace.comresearchgate.netuptodateonline.ir This process is believed to occur via an allosteric mechanism, causing the MHC protein to adopt a "peptide-empty" conformation that resembles the transition state of peptide loading. researchgate.net By doing so, this compound blocks the ability of APCs to present the antigen and subsequently activate T cells. researchgate.net Furthermore, gold derivatives have been shown to regulate the expression levels of MHC class II molecules on the cell surface. nih.govfrontiersin.org
The interference with antigen presentation is also highly specific to the composition of the antigenic peptide. Disodium aurothiomalate has been shown to inhibit the activation of CD4+ T cells by binding to peptides that contain cysteine residues. frontiersin.org In one study, low concentrations of the compound significantly reduced the interleukin-2 (B1167480) (IL-2) release from T-cell hybridomas that recognize peptides containing two or more cysteine residues. aai.org This inhibitory effect was not observed for peptides with one or no cysteine residues, suggesting that the mechanism involves the formation of chelate complexes between the gold (I) ion and the thiol groups of two cysteine residues within the peptide. aai.org
Dendritic cells (DCs), the most potent type of APC, are also a major target of this compound. The compound has been found to suppress both the differentiation and function of DCs derived from peripheral blood monocytes. clinexprheumatol.org Mature DCs that are generated in the presence of this compound exhibit reduced surface expression of several key molecules involved in T-cell activation. clinexprheumatol.org This alteration diminishes their capacity to stimulate allogeneic T cells in a mixed leukocyte reaction. clinexprheumatol.org Additionally, the production of the pro-inflammatory cytokine IL-12p70 by these dendritic cells is markedly reduced. clinexprheumatol.org
The table below summarizes the observed effects of this compound (GST) on the maturation and function of human monocyte-derived dendritic cells.
| Parameter | Effect of this compound (GST) Treatment | Reference |
| Surface Molecule Expression | Decreased expression of CD1a, CD83, CD80, CD86, HLA-ABC, and HLA-DR on mature DCs. | clinexprheumatol.org |
| T-Cell Stimulation | Reduced capacity of mature DCs to stimulate allogeneic T cells. | clinexprheumatol.org |
| Cytokine Production | Markedly reduced production of IL-12p70 by mature DCs upon stimulation. | clinexprheumatol.org |
Immunological and Cellular Research on Gold Disodium Thiomalate
Lymphocyte Responses
Gold disodium (B8443419) thiomalate (GSTM) has been shown to exert a direct inhibitory effect on T lymphocyte proliferation in laboratory settings. When present from the beginning of cell cultures, GSTM effectively blocks critical early steps in lymphocyte activation. jci.org Studies have demonstrated that this inhibition is dependent on the gold ion itself, as thiomalic acid alone does not produce the same effect. jci.org The inhibitory concentrations of GSTM are comparable to the gold levels found in the serum of patients undergoing chrysotherapy. jci.org
Research has also revealed a synergistic inhibitory effect on human T lymphocyte proliferation when gold disodium thiomalate is combined with auranofin, another gold-containing compound. nih.gov This suggests that the two compounds may have distinct but complementary effects on T cell responsiveness. nih.gov
One of the proposed mechanisms for this immunosuppressive activity involves the inhibition of protein kinase C (PKC), a key enzyme in the T cell activation pathway. In vitro assays have shown that GSTM can inhibit PKC in a dose-dependent manner, which could in turn suppress T cell proliferation and interleukin-2 (B1167480) production. nih.gov
Table 1: Effect of this compound on T Cell Proliferation (in vitro)
| Concentration of GSTM | Observation | Reference |
|---|---|---|
| Pharmacologically relevant concentrations | Inhibition of human T cell proliferation. | nih.gov |
| Concentrations equivalent to in vivo levels | Inhibition of antigen- and mitogen-triggered human lymphocyte DNA synthesis. | jci.org |
| Combined with Auranofin | Synergistic inhibitory effect on human T lymphocyte proliferation. | nih.gov |
In vitro studies have indicated that this compound preferentially inhibits the function of B cells at concentrations much lower than those that affect T cells. nih.gov This suggests a greater sensitivity of B lymphocytes to the compound. The inhibitory action appears to target the initial stages of B cell activation. nih.gov
A significant finding is the marked suppression of IgM production by B cells in the presence of low concentrations of GSTM. For instance, as little as 0.1 µg/mL (0.25 µM) of GSTM has been shown to almost completely suppress IgM production by highly purified human B cells stimulated with Staphylococcus aureus Cowan 1 (SA) and IL-2. nih.gov Furthermore, GSTM has been observed to suppress the expression of the IL-2 receptor (CD25) and the transferrin receptor (CD71) on B cells stimulated with SA. nih.gov
Similar to its effect on T cells, GSTM exhibits a synergistic inhibitory effect on B cell production of IgM and IgG when used in combination with auranofin. nih.gov This synergistic action is thought to be related to the thiomalate component of GSTM and the generation of hydrogen peroxide. nih.gov
Table 2: Modulation of B Cell Function by this compound (in vitro)
| Parameter | Concentration of GSTM | Finding | Reference |
|---|---|---|---|
| IgM Production | 0.1 µg/mL (0.25 µM) | Almost complete suppression. | nih.gov |
| IL-2R (CD25) Expression | Not specified | Suppression on SA-stimulated B cells. | nih.gov |
| Transferrin Receptor (CD71) Expression | Not specified | Suppression on SA-stimulated B cells. | nih.gov |
| IgM and IgG Production | Combined with Auranofin | Synergistic inhibitory effect. | nih.gov |
Investigations into the effect of this compound on natural killer (NK) cell activity in vitro have yielded consistent results. Studies utilizing a 51Cr release assay on YAC target cells have shown that gold sodium thiomalate does not have a discernible effect on NK cell activity in this setting. sma.org.sg This suggests that the immunomodulatory actions of GSTM may not primarily involve the direct alteration of NK cell cytotoxic function.
Studies in murine models have revealed that this compound can induce strain-dependent changes in lymphocyte subpopulations. In A.SW mice, treatment with GSTM for 12 weeks resulted in a significant, approximately 50% increase in the total number of splenocytes compared to control mice treated with sodium thiomalate. nih.gov
Table 3: Effect of this compound on Splenocyte Subpopulations in A.SW Mice (12 weeks of treatment)
| Cell Population | Change in GSTM-Treated Mice vs. Control | Reference |
|---|---|---|
| Total Splenocytes | ~50% increase | nih.gov |
| Total B Cells (B220+) | ~50% increase in number | nih.gov |
| Total T Cells (CD3+) | No significant change in number | nih.gov |
| CD4+ T Cells | No significant change in number | nih.gov |
| CD8+ T Cells | No significant change in number | nih.gov |
Natural Killer (NK) Cell Activity Investigations
Monocyte and Macrophage Functional Alterations
The effect of this compound on the production of the pro-inflammatory cytokine Interleukin-1 (IL-1) by monocytes is complex and concentration-dependent. In vitro studies using lipopolysaccharide (LPS) to stimulate human blood monocytes have demonstrated a bimodal effect. nih.gov
At low concentrations, ranging from 10 to 250 ng/mL, GSTM was found to potentiate, or increase, the production of IL-1. nih.gov Conversely, at higher concentrations, from 200 to 1000 ng/mL, the compound inhibited IL-1 production. nih.gov This bimodal response was observed for both secreted and cell-associated IL-1 activity, although GSTM did not appear to inhibit the generation of cell-associated IL-1. nih.gov Another study also reported that GSTM inhibited the production of IL-1-like activity by monocytes in a dose-dependent manner when added to the culture within the first 22 hours. nih.gov Furthermore, research has shown that GSTM can induce IL-1 production in the murine macrophage cell line P388D1. nih.gov
Table 4: Dose-Dependent Effect of this compound on IL-1 Production by LPS-Stimulated Monocytes (in vitro)
| GSTM Concentration Range | Effect on IL-1 Production | Reference |
|---|---|---|
| 10 - 250 ng/mL | Potentiation (Increase) | nih.gov |
| 200 - 1000 ng/mL | Inhibition | nih.gov |
Monocyte Differentiation and Maturation Inhibition
This compound has been identified as a potent inhibitor of monopoiesis, the process of monocyte development. researchgate.netnih.gov Research investigating its effects on bone marrow progenitor cells from patients with rheumatoid arthritis has shown that the compound interferes with monocyte differentiation. nih.gov
In in-vitro studies, CD14-negative progenitor cells from bone marrow were cultured. The presence of this compound at pharmacologically relevant concentrations (25 µM) significantly suppressed the generation of CD14+ monocyte-lineage cells over a 14-day incubation period. nih.gov Furthermore, the compound was found to significantly inhibit the expression of the maturation and antigen-presenting marker HLA-DR on these newly formed CD14+ cells. nih.gov This suggests that this compound not only reduces the quantity of monocytes produced but also impairs their maturation state. Interestingly, the expression of the adhesion molecule CD54 was not affected, indicating a specific mechanism of action on the HLA-DR pathway rather than a general suppression of cell surface protein expression. nih.gov These findings underscore the role of this compound in modulating the immune system at the level of monocyte generation from bone marrow. nih.gov
| Parameter | Effect of this compound (25 µM) | Reference |
|---|---|---|
| Generation of CD14+ Cells from Bone Marrow Progenitors | Significantly Suppressed | nih.gov |
| Expression of HLA-DR on Bone Marrow-Derived CD14+ Cells | Significantly Inhibited | nih.gov |
| Expression of CD54 on Bone Marrow-Derived CD14+ Cells | No Influence | nih.gov |
Superoxide (B77818) Production Studies
The effect of this compound on superoxide (O₂⁻) production by monocytes presents a complex and somewhat contradictory picture in the scientific literature. Some in-vitro studies have reported that the compound modestly inhibits superoxide generation by polymorphonuclear leukocytes (PMNLs) but not by adherent mononuclear phagocytic cells (monocytes). nih.gov Other research found no statistically significant levels of intracellular reactive oxygen species (ROS) in human THP-1 monocytes after exposure to the compound. researchgate.net
In contrast, one line of research suggests that this compound can lead to an increase in superoxide production. Studies on monocytes from patients with rheumatoid arthritis undergoing treatment with second-line therapies, including sodium aurothiomalate (B1210753), showed significantly increased rates of O₂⁻ release in response to stimuli like serum-treated zymosan (STZ) and IgG-treated zymosan (IgGTZ) when compared to controls. nih.gov This enhanced release was suggested to be a possible effect of the therapy itself. nih.gov
Comparative studies with the oral gold compound auranofin consistently show that auranofin is a much more potent inhibitor of superoxide production than this compound. nih.govgoogle.comgoogle.com In certain immune phagocytosis assays, this compound was found to have no inhibitory activity at concentrations 40 times higher than that of auranofin, which produced marked inhibition. google.comgoogle.com
| Cell Type | Finding | Reference |
|---|---|---|
| Polymorphonuclear Leukocytes (PMNLs) | Modest inhibition of O₂⁻ generation | nih.gov |
| Adherent Mononuclear Phagocytic Cells (Monocytes) | No inhibition of O₂⁻ generation | nih.gov |
| Human THP-1 Monocytes | No statistically significant ROS detected | researchgate.net |
| Monocytes from treated RA patients | Significantly increased rates of O₂⁻ release | nih.gov |
| Comparative Studies | Auranofin is a much more potent inhibitor | google.comgoogle.com |
Chemotaxis Inhibition
Research has demonstrated that this compound inhibits the chemotaxis, or directed migration, of immune cells. google.comgoogle.com In-vitro and in-vivo studies using rat polymorphonuclear leucocytes (PMNs) showed that the compound inhibited chemotactic responses in a dose-dependent manner. researchgate.net This inhibitory effect was observed on PMNs recruited during acute inflammatory reactions. researchgate.net Other research noted that this compound appeared to have an inhibitory effect on the chemotaxis ability of intact, nonadherent, and adherent mononuclear spleen cells in mice.
However, similar to its effects on superoxide production, this compound is considered less potent in this regard compared to other gold compounds. Studies have highlighted that auranofin is more potent than this compound in inhibiting chemotaxis by peripheral blood monocytes. google.comgoogle.com
Dendritic Cell Biology Investigations
Differentiation and Maturation Suppression
This compound has been shown to suppress the differentiation and maturation of dendritic cells (DCs) derived from peripheral blood monocytes. clinexprheumatol.orgnih.gov When human monocytes are cultured with IL-4 and GM-CSF to generate immature DCs, the addition of this compound interferes with this process. clinexprheumatol.org
Specifically, mature DCs generated in the presence of the compound showed lower expression of key surface markers compared to control cells. clinexprheumatol.orgnih.gov Flow cytometry analysis revealed reduced levels of CD1a, the maturation marker CD83, co-stimulatory molecules CD80 and CD86, and antigen-presenting molecules HLA-ABC and HLA-DR. clinexprheumatol.orgnih.gov This altered phenotype indicates an impairment in the maturation process, resulting in DCs that are less equipped to initiate an immune response. clinexprheumatol.org
| Surface Marker | Function | Effect of this compound | Reference |
|---|---|---|---|
| CD1a | Antigen Presentation | Lower Expression | clinexprheumatol.orgnih.gov |
| CD83 | DC Maturation Marker | Lower Expression | clinexprheumatol.orgnih.gov |
| CD80 (B7-1) | Co-stimulation of T cells | Lower Expression | clinexprheumatol.orgnih.gov |
| CD86 (B7-2) | Co-stimulation of T cells | Lower Expression | clinexprheumatol.orgnih.gov |
| HLA-ABC (MHC Class I) | Antigen Presentation | Lower Expression | clinexprheumatol.orgnih.gov |
| HLA-DR (MHC Class II) | Antigen Presentation | Lower Expression | clinexprheumatol.orgnih.gov |
T Cell Stimulatory Capacity Modulation
A direct functional consequence of the altered maturation of dendritic cells treated with this compound is a reduced capacity to stimulate T cells. clinexprheumatol.orgnih.gov This was demonstrated using an allogeneic mixed leukocyte reaction (MLR), where DCs are co-cultured with T cells from a different donor. clinexprheumatol.orgnih.gov
Dendritic cells that were matured in the presence of this compound were significantly less effective at stimulating the proliferation of allogeneic T cells compared to control mature DCs. clinexprheumatol.org This functional impairment aligns with the observed downregulation of co-stimulatory (CD80, CD86) and antigen-presenting (HLA) molecules on their surface, which are crucial for effective T cell activation. clinexprheumatol.org
Interleukin-12 (IL-12) Production Inhibition
One of the most profound effects of this compound on dendritic cell function is the marked inhibition of Interleukin-12 (IL-12) production. clinexprheumatol.orgnih.gov IL-12 is a critical cytokine produced by DCs that drives the differentiation of T helper cells toward a Th1 phenotype, which is central to cell-mediated immunity. clinexprheumatol.org
In studies where immature DCs were treated with this compound and then stimulated to mature, the production of the bioactive form of IL-12 (IL-12p70) was almost completely suppressed. clinexprheumatol.org This effect was observed upon stimulation with either Staphylococcus aureus Cowan (SAC) or a combination of lipopolysaccharide (LPS) plus interferon-gamma (IFNγ). clinexprheumatol.org In contrast, the production of another cytokine, Interleukin-6 (IL-6), was not affected by the compound, indicating a specific inhibitory effect on the IL-12 pathway rather than a general shutdown of cytokine production. clinexprheumatol.org
| Stimulus | Treatment | IL-12p70 (pg/ml) | IL-6 (pg/ml) | Reference |
|---|---|---|---|---|
| SAC (0.01%) | Control | 354 ± 85 | Not Reported | clinexprheumatol.org |
| GST (25 µg/ml) | 4 ± 2 | Not Reported | ||
| LPS (1 µg/ml) + IFNγ (25 ng/ml) | Control | 1051 ± 213 | 2850 ± 624 | clinexprheumatol.org |
| GST (25 µg/ml) | 12 ± 8 | 2765 ± 598 |
Advanced Analytical and Methodological Studies of Gold Disodium Thiomalate
Spectroscopic Characterization Techniques
Spectroscopic methods are pivotal in elucidating the structural and quantitative aspects of Gold disodium (B8443419) thiomalate. These techniques provide insights into its polymeric nature, the local coordination environment of the gold atoms, and a means for its precise quantification in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, has been instrumental in studying the solution chemistry of Gold disodium thiomalate, often referred to by its clinical name, Myocrisin. Research has focused on its interactions and ligand exchange reactions with various biologically relevant molecules.
Studies have shown that this compound exists as a polymer in solution. researchgate.net The addition of other thiols, such as N-acetyl-L-cysteine, can lead to the displacement of the thiomalate ligand and the formation of new gold-thiolate clusters. acs.org ¹³C NMR is particularly useful for monitoring these exchange reactions. For instance, the interaction of this compound with thiolated purine (B94841) bases like 6-mercaptopurine (B1684380) results in the breakage of the polymeric structure and the formation of ternary complexes, which can be observed by shifts in the ¹³C NMR signals of the purine's C-6 resonance. tandfonline.com
Similarly, the binding of this compound with ergothionine has been studied using ¹³C NMR, revealing the formation of a stable ternary complex without the displacement of the thiomalate ligand, a behavior different from that observed with thiols like cysteine. nih.gov The chemical shifts in the ¹³C NMR spectrum provide evidence for the coordination of gold(I) to the sulfur atom of the interacting ligand. tandfonline.comtandfonline.com Furthermore, ¹H NMR spectroscopy has been used to investigate the reaction of aurothiomalate (B1210753) with arylmercury(II) compounds, showing that these compounds complex with the terminal thiomalate of the oligomers. lookchemmall.com
Table 1: Key Findings from NMR Spectroscopy of this compound
| Analytical Focus | Key Findings | Relevant Isotopes | References |
|---|---|---|---|
| Ligand Exchange | Thiomalate can be displaced by other thiols to form new complexes. | ¹³C, ¹H | acs.orgtandfonline.com |
| Complex Formation | Forms ternary complexes with various biological thiols and thiones. | ¹³C, ¹⁵N | nih.govtandfonline.com |
| Structural Integrity | The polymeric structure of aurothiomalate is stable but can be broken by certain ligands. | ¹H, ¹³C | tandfonline.comlookchemmall.com |
| Reaction Kinetics | Exchange reactions with some thiols are fast on the NMR timescale. | ¹³C |
X-ray Absorption Spectroscopy (EXAFS)
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure of materials, and it has been crucial in understanding the structure of this compound in both solid state and solution. Since the compound has not been successfully crystallized for single-crystal X-ray diffraction, EXAFS provides invaluable data on the coordination environment of the gold atoms. semanticscholar.orgacs.org
EXAFS studies have confirmed that in this compound, each gold(I) atom is coordinated to two sulfur atoms from bridging thiomalate ligands. semanticscholar.orgrsc.org This coordination results in a polymeric chain structure. The Au-S bond length has been determined to be approximately 2.30 Å. nd.edu Research has also shown that this polymeric structure persists even in dilute aqueous solutions, which is relevant to its state in biological fluids.
Furthermore, EXAFS has been used to study related systems, such as the formation of gold@gold(I)-thiomalate core-shell nanoparticles. In these structures, the Au-S bond length was found to be 0.231 nm, consistent with the distances reported for Au(I)-thiomalate polymers. conicet.gov.ar
Table 2: Summary of EXAFS Findings for this compound and Related Compounds
| Parameter | Finding | Significance | References |
|---|---|---|---|
| Gold Coordination | Au(I) is linearly coordinated to two sulfur atoms. | Confirms the local geometry around the gold center. | semanticscholar.orgrsc.org |
| Au-S Bond Distance | Approximately 2.30 Å (0.230 nm). | Provides a precise measure of the gold-sulfur bond length. | nd.educonicet.gov.ar |
| Solution Structure | The polymeric chain structure is maintained in solution. | Indicates the stability of the polymer under physiological conditions. | semanticscholar.org |
| Nanoparticle Structure | In Au@Au(I)-TM nanoparticles, the Au-S distance is ~0.231 nm. | Relates the structure of the bulk material to nanostructured forms. | conicet.gov.ar |
Resonance Raman Spectroscopy
Resonance Raman spectroscopy is a technique that can provide detailed information about the vibrational modes of a molecule, particularly those associated with a chromophore (the part of a molecule that absorbs light). While there is a lack of studies focusing specifically on the Resonance Raman spectroscopy of this compound, the principles of the technique and studies on related gold-thiolate compounds can offer insights into its potential applications.
Vibrational spectroscopy, in general, is sensitive to the structure of gold-thiolate interfaces. nih.govacs.org Raman spectroscopy of gold-sulfur bonds typically shows characteristic peaks in the low-frequency region (below 500 cm⁻¹). researchgate.net For instance, in thiolate-protected gold clusters, Au-S stretching modes are observed between 288 and 350 cm⁻¹. acs.org The Au-S bond vibrations are crucial for understanding the stability and structure of these compounds. olemiss.edu
Given that this compound contains Au-S bonds, it is expected that Raman spectroscopy could be used to probe these vibrations. By using an excitation wavelength that is in resonance with an electronic transition of the complex, Resonance Raman spectroscopy could selectively enhance the signals from the Au-S vibrational modes, providing more detailed information about the gold-sulfur bonding environment. This could be particularly useful for studying changes in the coordination sphere of the gold atom during ligand exchange reactions. However, it is important to note that thiolate-protected gold compounds can be weak scatterers and may fluoresce, which can present challenges for Raman spectroscopy. olemiss.edu
Table 3: Potential Applications of Resonance Raman Spectroscopy to this compound
| Potential Area of Investigation | Expected Information | Analogous System Findings |
|---|---|---|
| Au-S Bond Characterization | Vibrational frequencies of Au-S stretching and bending modes. | Au-S stretching modes observed at 240-270 cm⁻¹ for benzenethiol (B1682325) on gold. researchgate.net |
| Structural Changes | Shifts in vibrational frequencies upon ligand exchange or complexation. | Vibrational spectra are sensitive to the structure of the gold-thiolate interface. nih.govacs.org |
| Identification of Vibrational Modes | Distinguishing between different types of Au-S vibrations (e.g., tangential vs. radial). | In gold clusters, tangential and radial Au-S modes have been identified. unige.ch |
Atomic Absorption Spectrometry (AAS) for Gold Quantification
Atomic Absorption Spectrometry (AAS) is a widely used and reliable method for determining the total concentration of gold in various biological samples, which is particularly relevant for patients receiving treatment with this compound. nih.govnih.gov The technique allows for the precise measurement of gold levels in samples such as serum, plasma, and whole blood. nih.gov
Research has demonstrated good correlation between total gold and "free" (unbound) gold, as well as protein-bound gold, in patients stabilized on gold therapy. nih.gov AAS can be used to analyze serum for total gold, and after an ultrafiltration step to remove proteins, for unbound gold as well. Procedures using both carbon rod and carbon furnace atomization have been developed and compared, with carbon furnace atomization being preferred for its simplicity and sensitivity. The detection limits for gold in serum and plasma have been reported to be as low as 0.002 µg/mL.
AAS has also been employed to validate other methods for gold analysis, such as neutron activation analysis, in studies looking at the distribution of gold among different serum proteins after incubation with aurothiomalate. researchgate.net
Table 4: Application of Atomic Absorption Spectrometry for Gold Quantification
| Application | Sample Type | Key Findings | References |
|---|---|---|---|
| Total Gold Measurement | Serum, Plasma, Whole Blood | Reliable quantification of total gold concentrations in patients. | nih.govnih.gov |
| Free vs. Bound Gold | Serum | Good correlation between total, free, and protein-bound gold levels. | nih.gov |
| Method Comparison | Plasma, Plasma Fractions | AAS results correlate well with neutron activation analysis for whole plasma. | nih.gov |
| Method Validation | Serum Protein Bands | Used to validate a neutron activation method for determining gold distribution. | researchgate.net |
Chromatographic and Electrophoretic Separations
Separation techniques are essential for the analysis of complex mixtures containing this compound and its various reaction products and metabolites. These methods allow for the isolation and speciation of different gold-containing species.
Capillary Zone Electrophoresis (CZE) for Speciation Analysis
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that has proven to be a powerful tool for the speciation analysis of this compound (Myocrisin) and its reaction products. iupac.org CZE separates species based on their charge-to-size ratio, making it well-suited for the analysis of ionic complexes in solution.
Studies have shown that CZE can be used to separate and detect this compound at various concentrations. nih.gov Importantly, the technique has demonstrated that the oligomeric (polymeric) nature of this compound is maintained at micromolar concentrations, which are comparable to the levels found in the blood and urine of patients.
CZE has also been employed to study the reactivity of this compound with other molecules. For example, the reaction with cyanide, which can be present in smoking patients, has been investigated. CZE was able to separate the parent compound from the resulting [Au(CN)₂]⁻ and mixed-ligand intermediates. Further reactions of [Au(CN)₂]⁻ with thiols like cysteine and glutathione (B108866) to form other gold complexes have also been successfully monitored by CZE, demonstrating its utility in identifying potential metabolites. nih.gov The separation power of CZE is also beneficial for studying interactions between nanoparticles and proteins. nih.gov
Table 5: Findings from Capillary Zone Electrophoresis of this compound
| Application | Key Findings | Significance | References |
|---|---|---|---|
| Speciation Analysis | Separates and detects oligomeric this compound. | Confirms the solution structure at physiologically relevant concentrations. | nih.gov |
| Reactivity Studies | Monitors the reaction of this compound with cyanide and other thiols. | Allows for the identification of reaction products and potential metabolites. | nih.gov |
| Separation of Gold Complexes | Separates various gold-containing species, including [Au(CN)₂]⁻ and [Au(thiol)₂]⁻. | Demonstrates the ability to analyze complex mixtures of gold species. | nih.gov |
Ion Chromatography for Gold Species Identification
Ion chromatography (IC) has proven to be a powerful tool for the separation and identification of various gold species derived from this compound. When coupled with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS), this technique, known as IC-ICP-MS, allows for the specific and quantitative analysis of different gold-containing compounds in complex mixtures. thermofisher.comthermofisher.com
The primary advantage of IC-ICP-MS is its ability to separate individual ionic species without introducing trace metal contamination, which is crucial for accurate speciation analysis. thermofisher.com This is particularly important for understanding the behavior of this compound in solution, where it can exist in equilibrium with various polymeric and monomeric forms. researchgate.net The separation is typically achieved using ion-pair chromatography, a variant of reversed-phase chromatography. For instance, a method using tetrabutylammonium (B224687) chloride as an ion-pairing agent has been successfully developed to separate gold-based drugs and their metabolites. nih.gov
Research has shown that this hyphenated technique can effectively separate and determine aqueous gold(III)-chloro-hydroxyl, gold(III)-bromo-hydroxyl, gold(I)-thiosulfate, and gold(I)-cyanide complexes with detection limits in the low microgram-per-liter range. researchgate.net The identification of dicyanogold(I) ([Au(CN)₂]⁻) as a significant metabolite in the urine of patients treated with gold sodium thiomalate highlights the utility of this method in biological studies. nih.govresearchgate.net The coupling of chromatography with ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) also offers a robust method for speciation analysis, providing both elemental composition and the specific species present. drawellanalytical.com
Table 1: Applications of Ion Chromatography in Gold Speciation Analysis
| Analytical Technique | Application | Key Findings |
|---|---|---|
| IC-ICP-MS | Speciation of gold complexes in environmental and biological samples. | Enables separation and quantification of various gold species, including thiosulfate (B1220275) and cyanide complexes. thermofisher.comresearchgate.net |
| Reversed-Phase Ion-Pair Chromatography with ICP-MS | Determination of gold-based drugs and metabolites in urine. | Successfully identified dicyanogold(I) as a metabolite of gold sodium thiomalate. nih.gov |
| HPLC-ICP-MS | Direct speciation analysis of gold in environmental waters. | Demonstrated that gold mobility is controlled by kinetic factors. researchgate.net |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an indispensable technique for the molecular characterization of this compound and its derivatives. nih.gov Electrospray ionization mass spectrometry (ESI-MS) has been particularly instrumental in elucidating the structures of gold(I) thiolate complexes. nih.govmcmaster.cacanada.ca ESI-MS studies have revealed that in solution, gold sodium thiomalate can exist as an equilibrium of polymeric, mononuclear, and free ligand species. researchgate.netnih.gov
One of the key findings from ESI-MS analysis is the identification of a tetrameric species as the principal form in 1:1 gold thiomalate polymers. researchgate.netnih.gov This has provided crucial insights into the oligomeric nature of these complexes in solution, which was previously difficult to determine. The preparation and characterization of both 1:1 and 1:2 gold to thiomalate complexes have been extensively studied using ESI-MS, which has helped in understanding their structural implications. mcmaster.camcmaster.ca
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful bioanalytical tool for the quantification of small molecules in biological fluids, offering high sensitivity and specificity. researchgate.netwisdomlib.org For gold complexes, the interaction with proteins is a critical aspect of their biological activity. ESI-MS is used to study the reactions of metallodrugs with proteins, characterizing the resulting adducts and providing insights into protein metalation processes. researchgate.net For example, ESI-MS has been used to examine the molecular interactions between gold thiomalate and zinc finger peptides, demonstrating that gold(I) ions can bind to these structures. researchgate.net
Table 2: Mass Spectrometry Techniques for this compound Characterization
| Mass Spectrometry Technique | Application | Key Findings |
|---|---|---|
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Structural elucidation of gold(I) thiolate complexes. | Identified tetrameric species as the principal form of 1:1 gold thiomalate polymers in solution. researchgate.netnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of drugs and metabolites in biological fluids. | Provides high sensitivity and specificity for bioanalytical studies. researchgate.netwisdomlib.org |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Characterization of thiolate-protected gold nanoparticles. | Enables characterization of the protecting monolayer on gold nanoparticles. nih.gov |
Luminescence-Based Probes for Gold Species Detection
Luminescence-based probes offer a highly sensitive and selective method for the detection of gold ions, which is crucial for understanding the in-vitro and in-vivo behavior of this compound. researchgate.net These probes are typically fluorescent molecules that exhibit a change in their emission properties upon binding to gold ions. nih.gov Various fluorophores, including BODIPY, rhodamine, and coumarin, have been utilized to design probes specifically for gold ions. nih.govrsc.orgresearchgate.net
The development of these probes often relies on gold-catalyzed reactions, such as intramolecular cyclization, which leads to a distinct ratiometric fluorescence response. rsc.org Some probes are designed to be "turn-on" sensors, where a weak fluorescence signal is substantially increased upon coordination with gold ions. nih.gov These probes can achieve very low detection limits, often in the nanomolar range, and exhibit rapid response times. nih.govmdpi.com
Luminescence probes are not only used for in-vitro detection but also for bioimaging applications, allowing for the visualization of gold ions within living cells. researchgate.netresearchgate.net For instance, a ruthenium(II) complex-based luminescent probe has been successfully used to detect Au³⁺ in living cells and to monitor the fluctuation of Au³⁺ levels produced by gold(I) drugs. researchgate.net This provides a powerful tool for studying the metabolic pathways of gold-based therapeutics. The formation of luminescent gold(I)-thiolate complexes is also a key area of research, as these complexes are precursors to gold nanoparticles. acs.org
Table 3: Examples of Luminescence-Based Probes for Gold Detection
| Probe Type | Mechanism | Application | Detection Limit |
|---|---|---|---|
| BODIPY-based probe | Irreversible intramolecular cyclization triggered by gold ions. | Ratiometric fluorescence detection of gold ions. rsc.org | Not specified |
| BODIPY-2-aminopyridine skeleton | "Turn-on" fluorescence upon coordination of Au³⁺ ions. | Rapid and selective detection of Au³⁺ ions in aqueous environments. nih.gov | 17 nM nih.gov |
| Dihydropyridine derivative | Fluorescence quenching through oxidation by Au³⁺. | Quantification of Au³⁺ in water and gold nanoparticle solutions. mdpi.com | 33 ppb (167 nM) mdpi.com |
| Ruthenium(II) complex-based probe | Luminescence detection of Au³⁺. | In-vitro and in-vivo monitoring of Au³⁺ from gold drug metabolites. researchgate.net | Not specified |
Bioanalytical Method Development for Research Applications
The development of robust bioanalytical methods is essential for studying the pharmacokinetics and metabolism of this compound in research settings. globalresearchonline.netfrontiersin.org These methods need to be highly sensitive and selective to quantify the drug and its metabolites in complex biological matrices such as plasma, urine, and tissue samples. mdpi.commdpi.com
High-performance liquid chromatography (HPLC) is a cornerstone of bioanalytical method development. globalresearchonline.netmdpi.com Reversed-phase HPLC, often coupled with UV or mass spectrometric detection, is commonly used for the separation and quantification of gold compounds. mdpi.com For instance, a reversed-phase ion-pair chromatography method with ICP-MS detection has been developed for the sensitive determination of gold-based drugs and their metabolites in urine. nih.gov This method demonstrated good recovery of total gold-containing species and led to the identification of dicyanogold(I) as a metabolite. nih.gov
Sample preparation is a critical step in bioanalytical workflows to remove interferences from the biological matrix. globalresearchonline.net Techniques such as protein precipitation and solid-phase extraction (SPE) are frequently employed to clean up samples before analysis. globalresearchonline.net The validation of these methods according to established guidelines is crucial to ensure their accuracy, precision, and reliability for research applications. mdpi.com
In addition to chromatography, other techniques such as atomic absorption spectrophotometry are used to measure total gold concentrations in biological samples, providing valuable data for pharmacokinetic studies. nih.gov The combination of these analytical techniques allows researchers to build a comprehensive understanding of how this compound is distributed, metabolized, and eliminated in biological systems.
Table 4: Common Bioanalytical Techniques and Their Applications
| Analytical Technique | Sample Type | Application |
|---|---|---|
| HPLC with UV/MS detection | Plasma, Urine | Quantification of parent drug and metabolites. globalresearchonline.netmdpi.com |
| Reversed-Phase Ion-Pair Chromatography with ICP-MS | Urine | Speciation and quantification of gold-containing compounds. nih.gov |
| Atomic Absorption Spectrophotometry | Tissues, Blood | Measurement of total gold concentration for pharmacokinetic studies. nih.gov |
| LC-MS/MS | Biological fluids | High-sensitivity quantification of low molecular weight molecules. researchgate.netmdpi.com |
Synthesis, Derivatization, and Rational Design of Gold Disodium Thiomalate Analogs
Synthetic Pathways and Chemical Modifications
The synthesis of gold disodium (B8443419) thiomalate itself provides a foundational model for the creation of related analogs. The traditional preparation involves reacting a gold(I) salt with thiomalic acid. gpatindia.com One specific method details the reaction of thiomalic acid with an aqueous suspension of gold(I) iodide, followed by the precipitation of the resulting mono- and disodium salts through the addition of ethanol. gpatindia.com
Another synthetic approach is based on a ligand-exchange reaction. This process involves an intermediate complex, such as Au(I)Cl(thiodiglycol), which then reacts with the thiomalate ligand to yield the desired product. oup.com Researchers have also explored varying the molar ratios of the reactants, such as gold tetrachloride, thiomalic acid, and sodium hydroxide, to optimize the synthesis of the anionic thiomalato-gold(I) complex. oup.com
Chemical modifications aim to generate analogs with altered physicochemical properties and biological activities. These modifications often involve changing the ligand attached to the gold center. The P–Au–S unit, for instance, is a key structural motif in many gold drugs, including the clinically used auranofin, and has been a focus for developing new complexes. d-nb.info The synthesis of gold(I) complexes with ligands other than thiomalate, such as dithiocarbamates, phosphines, N-heterocyclic carbenes (NHCs), and peptides, represents a significant area of research. acs.orgrsc.orgmdpi.comfrontiersin.org For example, a series of gold acyclic diaminocarbene (ADC) complexes has been synthesized through the nucleophilic addition of amines to a gold-cyanide precursor, resulting in various structural families, including thiolate-gold-ADC complexes. acs.org
Structure-Activity Relationship Investigations at the Molecular Level
Understanding the relationship between the molecular structure of gold complexes and their biological activity is crucial for rational drug design. Research on gold disodium thiomalate and its analogs has provided fundamental insights into these structure-activity relationships (SAR).
A key principle of SAR for gold compounds is the importance of the monovalent, Au(I), oxidation state, which is generally considered more active than the trivalent, Au(III), or colloidal forms. gpatindia.com The presence of a sulfur-containing ligand, like the thiolate in thiomalate, is also deemed essential for activity. gpatindia.com The geometry of the gold center plays a critical role; gold(I) typically adopts a linear coordination, which influences its interactions with biological targets. acs.org
Studies on novel gold complexes have further refined SAR principles. For instance, in a series of structurally modified gold(I) complexes containing peptide moieties, those featuring a cyclic amino acid within the peptide or a second gold center demonstrated a superior structure-activity relationship. d-nb.info The ability of gold compounds to interact with specific amino acid residues, particularly cysteine, on target proteins is a key determinant of their biological effect. nih.gov Molecular modeling has shown that an aurothiomalate (B1210753) adduct can form with a specific cysteine residue (Cys-69) in the PB1 domain of protein kinase C iota, providing a structural basis for its inhibitory action. nih.gov
| Feature | Influence on Activity | Source |
| Gold Oxidation State | Monovalent (Au(I)) form is generally more active than Au(III) or colloidal gold. | gpatindia.com |
| Coordination Geometry | Linear coordination, typical for Au(I), is a key structural feature. | acs.org |
| Ligand Type | Attachment to a sulfur-containing ligand is considered essential for the activity of classic compounds. | gpatindia.com |
| Phosphine (B1218219) Ligands | Complexation with phosphines can increase bioavailability. | gpatindia.com |
| Peptide Modifications | Introduction of a cyclic amino acid or a second gold center can enhance activity. | d-nb.info |
| Target Interaction | Formation of thio-gold adducts with cysteine residues on target proteins is a key mechanism. | nih.gov |
Development of Novel Gold(I) and Gold(III) Complexes for Mechanistic Probing
To elucidate the complex biological mechanisms of gold-based drugs, researchers have synthesized a wide array of novel gold(I) and gold(III) complexes. These compounds serve as molecular probes to investigate cellular uptake, target interactions, and downstream effects.
Gold(III) complexes have been developed to explore mechanisms analogous to those of platinum-based anticancer drugs, leveraging their similar structural and electronic properties. rsc.org However, a significant challenge with Au(III) complexes is their tendency to be reduced to Au(I) by biological thiols, such as glutathione (B108866). researchgate.net Studies on the interaction between Au(III) complexes with ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridyl and various thiols (including thiomalate) have shown that they are rapidly converted to highly stable gold(I) thiolate complexes. researchgate.net
This Au(I)/Au(III) redox cycle itself is a subject of mechanistic investigation. It has been shown that Au(I) from drugs like aurothiomalate can be oxidized to Au(III) within phagocytic cells, creating a redox system that may scavenge reactive oxygen species and modulate enzyme activity. nih.gov
The synthesis of diverse gold complexes allows for probing the role of different components of the molecule. For example, by creating gold(I) thiolate-carbenes and gold bis(carbene) complexes, researchers have demonstrated the critical impact of the choice of ligand on cytotoxic efficacy. acs.org Similarly, designing gold(III) complexes with specific ligands like phenanthroline was a strategy to enhance the redox stability of the gold center, thereby preventing inactivation by biological reductants like glutathione. frontiersin.org These novel complexes are invaluable tools for understanding the intricate chemistry and biology of gold-based therapeutic agents. rsc.org
| Complex Type | Purpose of Development | Mechanistic Insight | Source |
| Gold(III)-Phenanthroline | To increase redox stability and prevent reduction to Au(I). | Probing the role of the gold oxidation state in biological activity. | frontiersin.org |
| Gold(I) Thiolate-Carbenes | To evaluate the impact of carbene ligands on activity. | Demonstrated that ligand choice critically impacts cytotoxic efficacy. | acs.org |
| Gold(I)/Gold(III) Systems | To study the in-vivo redox cycling of gold. | Revealed that Au(I) can be oxidized to Au(III) in cells, creating a redox-active system. | nih.gov |
| Gold(III)-Dithiocarbamate | To stabilize the Au(III) cation and explore anticancer properties. | Showed promising antiproliferative effects and stability. | nih.gov |
Ligand Design and its Influence on Bioactivity
Ligand design is a cornerstone of modern medicinal inorganic chemistry, and it plays a pivotal role in the development of gold-based therapeutics beyond this compound. The identity of the ligand coordinated to the gold ion profoundly influences the resulting complex's stability, lipophilicity, selectivity, and ultimately, its biological activity. acs.orgrsc.org
The rationale behind ligand modification is to fine-tune the properties of the metallodrug. For instance, dithiocarbamate (B8719985) ligands have been explored not only for their ability to stabilize gold ions but also for their potential to act as a vehicle, transporting the metal to its intended target while potentially reducing toxicity and improving solubility. rsc.org Similarly, acyclic diaminocarbene (ADC) ligands are valued for their structural flexibility and strong sigma-donating properties, which contribute to the formation of stable gold complexes. acs.org
The use of biologically relevant molecules as ligands is a promising strategy. Amino acids and peptides, for example, have been incorporated into gold complexes to create novel agents. mdpi.com This approach can enhance biocompatibility and potentially target specific biological pathways. The antiproliferative activity of gold(I) complexes with thiolate-based biomolecules, such as those derived from cysteine, has been a significant area of focus. d-nb.info
Furthermore, ligands can be designed to direct the gold complex to specific cellular targets. While early metal-based drugs were often thought to primarily target DNA, it is now evident that proteins are major targets for gold complexes. d-nb.infonih.gov Ligand tuning has a direct effect on which biological targets are engaged. nih.gov For example, planar nitrogen-containing heterocyclic ligands can foster interaction with DNA, while other ligands may direct the complex towards enzymes like thioredoxin reductase. frontiersin.orgnih.gov This targeted approach, guided by rational ligand design, is essential for developing the next generation of gold-based agents with novel mechanisms of action. frontiersin.org
Theoretical and Computational Investigations on Gold Disodium Thiomalate
Molecular Modeling of Gold-Protein Interactions
Molecular modeling has become an indispensable tool for investigating the interactions between gold disodium (B8443419) thiomalate and proteins at an atomic level. These computational approaches provide insights that are often difficult to obtain through experimental methods alone. frontiersin.org The primary protein target for gold(I) drugs like gold disodium thiomalate in the bloodstream is human serum albumin (HSA), specifically its free thiol group on cysteine-34. mdpi.com
Computational studies, often employing molecular dynamics (MD) simulations, have been instrumental in elucidating the structural changes that occur in proteins upon binding with gold compounds. frontiersin.org For instance, modeling has been used to predict how the formation of a cysteinyl-aurothiomalate adduct at a specific cysteine residue (Cys-69) in the PB1 domain of protein kinase Cι (PKCι) can inhibit its interaction with other proteins. nih.govresearchgate.net This provides a structural basis for the observed inhibitory effects of aurothiomalate (B1210753). nih.gov
The binding process of aurothiomalate to albumin has been characterized as being entropically driven, suggesting that electrostatic interactions are fundamental to this process. nih.gov In vitro studies have shown that aurothiomalate binds to a single high-affinity site on human plasma albumin with an affinity constant of 6.1 X 10(3) M-1, in addition to several lower-affinity sites. nih.gov After in vitro incubation with sodium aurothiomalate, approximately 94% of the gold is bound to albumin and 6% to globulins. nih.gov
Table 1: Key Protein Interactions with this compound
| Protein Target | Binding Site | Key Findings |
|---|---|---|
| Human Serum Albumin (HSA) | Cysteine-34 | Major binding site in plasma. mdpi.com |
| Protein Kinase Cι (PKCι) | Cysteine-69 | Formation of a cysteinyl-aurothiomalate adduct inhibits protein-protein interactions. nih.govresearchgate.net |
Quantum Chemical Approaches to Gold Coordination Chemistry
Theoretical studies have been crucial in understanding the structure of gold(I) thiolate complexes in solution. For instance, it is understood that in solution, gold(I) thiomalate can exist as a cyclic tetramer containing eight Au-S bonds. researchgate.net These complexes can also form various protonated species depending on the pH, due to the presence of carboxyl groups. researchgate.net
Quantum chemical calculations can also elucidate the reaction mechanisms, such as the reduction of gold(III) to gold(I) in the presence of thiols, which is a common step in the formation of these complexes. researchgate.net These computational approaches help to build a more comprehensive picture of the element's properties than can be achieved through experiments alone. ornl.gov
Table 2: Theoretical Insights into this compound
| Theoretical Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and bonding analysis | Provides understanding of gold-ligand bond nature and complex stability. mdpi.com |
| Ab initio calculations | Reaction mechanism studies | Elucidates processes like the reduction of Au(III) to Au(I) by thiols. researchgate.net |
Simulation of Ligand Exchange Kinetics
The exchange of ligands on gold complexes is a fundamental process that influences their reactivity and biological activity. Computational simulations are increasingly used to study the kinetics and mechanisms of these ligand exchange reactions. rsc.org
For thiolate-protected gold nanoparticles, which share chemical similarities with this compound, multiscale models combining first-principles methods with atomistic simulations have been developed to explore ligand exchange kinetics. rsc.org These simulations have shown that the exchange reaction can follow different kinetic models, such as zeroth-order or first-order kinetics, depending on the specific ligands and reaction conditions. rsc.orgpradeepresearch.org For example, the exchange of glutathione (B108866) on Au25 clusters was found to follow first-order kinetics. pradeepresearch.org
Molecular modeling can also predict the mechanism of ligand exchange. For instance, an associative mechanism has been suggested for the initial, rapid phase of ligand exchange on certain gold nanoclusters. nih.gov The efficiency of ligand exchange can be influenced by factors such as the nature of the incoming and existing ligands. nih.gov For example, the exchange reaction of cetyltrimethylammonium bromide (CTAB) with PEG-SH on gold nanoparticles follows Langmuir diffusion kinetics. rsc.org The study of these kinetics is crucial for understanding how this compound might interact with and exchange ligands with biological thiols in the body. conicet.gov.ar
Table 3: Parameters Influencing Ligand Exchange Kinetics
| Parameter | Influence on Kinetics |
|---|---|
| Incoming Ligand | Structure and concentration can affect reaction order and efficiency. rsc.orgnih.gov |
| Existing Ligand Shell | Steric bulk can influence the exchange efficiency. rsc.org |
| Solvent | The diffusion process of the free ligand in the solvent can be a rate-limiting step. rsc.org |
Future Research Directions and Unresolved Questions
Elucidating the Definitive Active Species of Gold Disodium (B8443419) Thiomalate in Biological Systems
A fundamental and persistent question in the pharmacology of gold disodium thiomalate is the precise identity of its active form within a biological environment. The compound as administered is a gold(I) complex, but evidence suggests that this may not be the species responsible for its therapeutic effects.
Preclinical studies have indicated that the Au(I) in this compound may undergo oxidation to Au(III) to exert its immunological effects. nih.gov Research in mouse models has shown that while the Au(I) form did not elicit a significant T-cell reaction, Au(III) compounds induced strong, T-cell-dependent responses. nih.gov Furthermore, repeated injections of this compound led to the sensitization of T-cells specifically to Au(III), suggesting an in vivo conversion is a critical step for its activity. nih.gov The gold ion itself, rather than the thiomalate ligand, is considered the primary active component responsible for these immunological alterations. nih.gov
The chemistry of this compound in solution further complicates the identification of a single active species. It is known to exist as a mixture of polymeric and oligomeric structures, with evidence pointing to a tetrameric species being a major component in equilibrium. researchgate.netresearchgate.net These different forms may have distinct pharmacokinetic and pharmacodynamic properties, and their relative abundance could be influenced by physiological conditions such as pH and the presence of other biological molecules. researchgate.net Future research must aim to isolate and characterize these various gold species and definitively determine which of them, or if a dynamic equilibrium between them, is responsible for the observed biological effects.
Comprehensive Mapping of Intracellular Targets and Pathways
The biological effects of this compound are a consequence of its interaction with a multitude of intracellular molecules and signaling pathways. While several targets have been identified, a complete and integrated map of these interactions is still under development.
A significant body of research points to the modulation of key signaling cascades involved in inflammation and cell growth. Gold compounds have been shown to inhibit the activation of protein kinase C (PKC) and the transcription factor NF-κB, both of which are central to the activation and function of immune cells. frontiersin.orgnih.govwits.ac.za Another identified target is the protein-tyrosine phosphatase CD45, an important regulator of T and B cell antigen receptor signaling, which is inhibited by disodium aurothiomalate (B1210753). frontiersin.orgnih.gov
The compound also directly affects the production of inflammatory mediators. It has been found to inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a terminal enzyme in the synthesis of the pro-inflammatory molecule prostaglandin E2 (PGE2). Additionally, gold sodium thiomalate can suppress the extracellular release of high mobility group box chromosomal protein 1 (HMGB1), a potent pro-inflammatory cytokine, by causing its retention within the nucleus of macrophages.
The influence of this compound extends to the differentiation and function of key immune cells. Studies have demonstrated that it can suppress the differentiation of monocytes into dendritic cells, which are critical for initiating immune responses. clinexprheumatol.org This suppression is characterized by a reduced expression of surface markers like CD1a, CD83, and co-stimulatory molecules, leading to a diminished capacity to stimulate T-cells. clinexprheumatol.org
Table 1: Known Intracellular Targets and Pathways of this compound
| Target/Pathway | Effect of this compound | Key Research Findings |
|---|---|---|
| Protein Kinase C (PKC) | Inhibition | Plays a role in the activation of myeloid and lymphatic cells. frontiersin.org |
| NF-κB | Inhibition of Activation | A key transcription factor for inflammatory gene expression. frontiersin.orgwits.ac.za |
| CD45 | Inhibition of Activity | A protein-tyrosine phosphatase that enhances B and T cell receptor signaling. frontiersin.orgnih.gov |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition of Expression | Reduces the production of the inflammatory mediator Prostaglandin E2 (PGE2). |
| High Mobility Group Box 1 (HMGB1) | Inhibition of Extracellular Release | Prevents the release of this pro-inflammatory cytokine from macrophages. |
| Dendritic Cell Differentiation | Suppression | Reduces the expression of maturation and co-stimulatory molecules (CD1a, CD83, CD80, CD86). clinexprheumatol.org |
Future research should focus on utilizing systems biology approaches, such as proteomics and metabolomics, to build a more comprehensive map of the intracellular interactome of this compound. This will be crucial for understanding the full spectrum of its biological activities and for identifying potential new therapeutic applications.
Investigation of Long-Term Molecular and Cellular Responses (Preclinical)
Understanding the long-term consequences of exposure to this compound at the molecular and cellular level is essential. Preclinical studies have provided initial insights into these persistent effects.
Chronic administration in susceptible mouse strains has been shown to induce autoimmune responses. nih.gov These include the production of IgG autoantibodies against nuclear antigens and the deposition of these antibodies in the kidneys, indicating a long-term alteration of immune tolerance. nih.gov
In vitro studies using cultured human synovial cells have revealed that this compound causes dose-dependent and reversible changes in cell proliferation and protein synthesis. nih.gov Exposure to the compound leads to an accumulation of gold within the cells, which correlates with the degree of inhibition of DNA synthesis. nih.gov These effects, including changes in the synthesis of collagen and non-collagen proteins, can be partially reversed after removing the compound from the culture medium, although this recovery may be incomplete at higher concentrations due to retained gold. nih.gov A significant discovery in understanding the long-term fate of gold in biological systems is the identification of "aurosomes," which are distinct, gold-containing deposits found within lysosomes.
Further preclinical investigations are needed to fully characterize the long-term molecular and cellular changes induced by this compound. This includes studying the long-term effects on gene expression, epigenetic modifications, and the function of various cell types beyond the immune system.
Development of Advanced Research Tools and Methodologies
Advances in analytical technology are providing new opportunities to investigate the mechanisms of action of metal-based drugs like this compound with greater precision.
The structural basis of how gold interacts with its biological targets is being elucidated through techniques such as X-ray crystallography and electrospray ionization mass spectrometry (ESI-MS). rsc.orgnih.gov For example, crystallographic studies have detailed the binding sites of gold ions on serum proteins like transferrin, revealing that the gold ion binds directly to the protein while the thiomalate ligand is released. rsc.org Other powerful techniques, including Extended X-ray Absorption Fine Structure (EXAFS), Mössbauer spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are also being employed to probe the coordination environment of gold in biological samples. nih.gov
System-wide approaches are becoming increasingly important for understanding the complex pharmacology of gold compounds. Metalloproteomics, which combines techniques for separating and identifying proteins with sensitive elemental mass spectrometry, is being used to identify the full spectrum of proteins that bind to gold within cells. nih.gov Subcellular fractionation combined with high-resolution mass spectrometry-based proteomics is enabling researchers to map the distribution of gold complexes within different cellular compartments and identify their effects on the proteomes of these organelles. hku.hk Furthermore, the development of novel chemical tools, including metal-mediated bioconjugation strategies, is aimed at creating probes to study protein function and protein-protein interactions in their native cellular environment. bohrium.com
The continued development and application of these advanced methodologies will be critical for resolving many of the outstanding questions about the biological activity of this compound.
Comparative Mechanistic Studies with Other Metal-Based Agents (Preclinical)
Comparing the mechanism of action of this compound with other metal-based therapeutic agents provides valuable context for understanding its unique biological properties.
A key comparison is with the platinum-based anticancer drug, cisplatin (B142131). While both are heavy metal complexes, their primary mechanisms of action are thought to be distinct. The anticancer activity of cisplatin is primarily attributed to its ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis. researchgate.netum.es In contrast, preclinical studies suggest that the primary targets of gold(I) complexes like this compound and auranofin are not DNA, but rather proteins, particularly those containing thiol or selenocysteine (B57510) residues. researchgate.netum.es This difference in primary targets likely accounts for their different therapeutic profiles.
Comparisons are also made between different gold-based drugs. For instance, auranofin, an orally administered gold(I) complex, has been shown in some preclinical assays to be a more potent inhibitor of certain cellular processes, such as superoxide (B77818) production, than the injectable gold sodium thiomalate. google.com Structure-activity relationship studies are ongoing with new gold(I) phosphine (B1218219) derivatives to improve potency and selectivity against various targets. nih.gov
More recently, there has been significant interest in the development of gold(III) complexes as potential anticancer agents. um.es Gold(III) is isoelectronic with platinum(II), and tetracoordinate gold(III) complexes often adopt a square-planar geometry similar to cisplatin, leading to investigations into whether they might share similar DNA-targeting mechanisms. um.es Comparative mechanistic studies of these newer gold(III) agents against the established gold(I) compounds will be a fruitful area of future research, potentially leading to the development of new metal-based drugs with novel mechanisms of action.
Q & A
Q. What established methods are used to synthesize GSTM, and how can purity be validated?
GSTM is synthesized by reacting thiomalic acid with gold(I) chloride under controlled pH (typically alkaline conditions) to form mono- or disodium salts . Purification involves recrystallization from aqueous ethanol. Purity verification requires:
Q. What analytical techniques are recommended to characterize GSTM’s stability under varying conditions?
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., 250–300 nm) to detect decomposition .
- NMR Spectroscopy : Track sulfur-gold bond stability via <sup>1</sup>H and <sup>13</sup>C shifts .
- pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 5–9) to assess stability in physiological or catalytic environments .
Q. What safety protocols are critical when handling GSTM in laboratories?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Follow hazardous waste guidelines for gold-containing compounds due to environmental persistence .
Advanced Research Questions
Q. How do discrepancies in reported crystal structures of GSTM impact its applications in materials science?
Early studies describe GSTM as a tetramer with linear S–Au–S units , while Bau (1998) observed a double-helical geometry . These structural variations influence:
Q. How can researchers resolve contradictions in GSTM’s catalytic efficiency for carbon-sulfur bond formation?
Reported catalytic efficiencies vary due to:
- pH Sensitivity : Thiomalate ligand protonation states alter gold’s redox activity .
- Substrate Specificity : Test diverse substrates (e.g., thiols vs. disulfides) under standardized conditions (25°C, inert atmosphere) .
- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates across studies .
Q. What strategies optimize GSTM’s electrochemical properties for sensor development?
- Redox Behavior : Cyclic voltammetry reveals Au(I)/Au(0) transitions at −0.2 V (vs. Ag/AgCl), critical for electron-transfer applications .
- Surface Modification : Immobilize GSTM on carbon nanotubes or graphene oxide to enhance conductivity and stability .
- In Situ XAFS : Monitor structural changes during redox cycling to refine sensor design .
Q. How does GSTM’s pharmacokinetic profile inform its repurposing for non-arthritic applications?
- Biodistribution Studies : Radiolabeled <sup>195</sup>Au-GSTM tracks accumulation in tissues .
- Metabolite Analysis : HPLC-MS identifies thiomalate-gold adducts in biological matrices .
- Dose-Response Models : Use nonlinear regression to correlate gold serum levels with therapeutic/toxic thresholds .
Methodological Considerations
- Data Contradictions : Address variability in experimental outcomes by standardizing protocols (e.g., solvent purity, temperature control) .
- Multidisciplinary Approaches : Combine inorganic chemistry (synthesis), materials science (nanoparticle applications), and pharmacology (toxicity profiling) .
For further guidance on experimental design or data analysis, consult structural databases (e.g., CCDC) and pharmacological repositories (e.g., METGO study protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
